1-Hexyl-2-methyl-1H-indole
Description
Structure
3D Structure
Properties
CAS No. |
42951-37-1 |
|---|---|
Molecular Formula |
C15H21N |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
1-hexyl-2-methylindole |
InChI |
InChI=1S/C15H21N/c1-3-4-5-8-11-16-13(2)12-14-9-6-7-10-15(14)16/h6-7,9-10,12H,3-5,8,11H2,1-2H3 |
InChI Key |
GGEHGAVYTBTWLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=CC2=CC=CC=C21)C |
Origin of Product |
United States |
Mechanistic Investigations of 1 Hexyl 2 Methyl 1h Indole Formation and Reactivity
Elucidation of N-Alkylation Reaction Mechanisms
The synthesis of 1-hexyl-2-methyl-1H-indole involves the formation of a bond between the indole (B1671886) nitrogen and a hexyl group. This N-alkylation is a common transformation, yet its mechanism can be complex, involving nuanced control over reaction conditions to achieve the desired selectivity. Classic methods often involve a two-step protocol where a strong base generates an indole anion, which then reacts with an alkylating agent. researchgate.net However, modern catalytic approaches offer milder and more efficient alternatives.
The catalytic N-alkylation of indoles can proceed through various mechanistic cycles, depending on the chosen catalyst system.
Base-Catalyzed SN2 Pathway: In the simplest case, a base such as sodium hydride (NaH) or 1,4-diazabicyclo[2.2.2]octane (DABCO) is used. google.comyoutube.com The reaction begins with the deprotonation of the N-H group of 2-methyl-1H-indole. Indoles have a pKa of around 16-17, making them sufficiently acidic for deprotonation by a strong base. youtube.com This step forms a nucleophilic indolide anion. The reaction then proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen anion attacks the primary carbon of an alkyl halide (e.g., 1-bromohexane), displacing the halide and forming the N-alkylated product. youtube.com The transition state involves a partially formed N-C bond and a partially broken C-Br bond.
Palladium-Catalyzed Cycle: Transition-metal catalysis, particularly with palladium, offers an alternative pathway. nih.gov A plausible catalytic cycle for the N-alkylation of 2-methylindole (B41428) with a hexyl halide could initiate with the oxidative addition of the hexyl halide to a Pd(0) complex, forming an alkylpalladium(II) intermediate. The indole then coordinates to this palladium complex. Subsequent C-N reductive elimination from this intermediate would yield the desired this compound and regenerate the active Pd(0) catalyst, thus completing the cycle. nih.gov
Nickel-Photoredox Cycle: Recent advancements have explored Ni-photoredox catalysis for N-arylation, and similar principles can be considered for N-alkylation. nih.gov Mechanistic studies on related systems have revealed a Ni(I)/Ni(III) catalytic cycle. A key finding in these systems is the pre-coordination of the indole nucleophile to a Ni(I) intermediate before the oxidative addition step, which can significantly influence reaction kinetics. nih.gov
A primary challenge in the alkylation of indoles is controlling the regioselectivity, as the indole ring possesses multiple nucleophilic sites, primarily the N1 and C3 positions. wikipedia.org
Regiochemical Control (N- vs. C-Alkylation): The C3 position of indole is typically more nucleophilic and reactive towards electrophiles than the nitrogen. wikipedia.org However, N-alkylation can be selectively achieved. The formation of the indolide anion with a strong base in a polar aprotic solvent generally favors N-alkylation. youtube.com In contrast, reactions under neutral or acidic conditions, or with different metal catalysts, can lead to mixtures of N- and C-alkylated products or favor C3-alkylation. acs.org For instance, B(C6F5)3 has been used as a catalyst to achieve selective C3-alkylation, avoiding the N-alkylation that occurs with methyl iodide under basic conditions. acs.org In copper-hydride catalyzed reactions, the choice of phosphine (B1218219) ligand has been shown to control the regioselectivity, directing alkylation to either the N- or C3-position by creating steric interactions that disfavor one transition state over the other. nih.gov
Stereochemical Control: While the introduction of an achiral hexyl group does not create a stereocenter, the principles of enantioselective N-alkylation are well-established for other substrates. Chiral phosphoric acids, for example, can act as bifunctional catalysts, activating both the indole nucleophile and an electrophile (like an aza-quinone methide) within a chiral transition state to achieve high enantioselectivity. mdpi.com Similarly, N-heterocyclic carbene (NHC) catalysis has been used for the asymmetric N-functionalization of indole derivatives. mdpi.com
The choice of catalyst and reagents is paramount in dictating the reaction pathway, efficiency, and selectivity of the N-alkylation of 2-methylindole.
| Catalyst/Reagent System | Role in Mechanistic Pathway | Typical Alkylating Agent | Ref. |
| Sodium Hydride (NaH) | Strong, non-nucleophilic base; deprotonates the indole N-H to form a highly nucleophilic indolide anion for an SN2 reaction. | Alkyl Halides (e.g., 1-Bromohexane) | youtube.com |
| DABCO | Organic base; used in catalytic amounts to facilitate N-alkylation under milder conditions than strong inorganic bases. | Alkyl Halides, Dialkyl Carbonates | google.com |
| Palladium Complexes | Enables catalytic cycles involving oxidative addition and reductive elimination, often under milder conditions than traditional methods. | Alkyl Halides | nih.gov |
| Copper Hydride/Phosphine Ligand | The CuH catalyst generates a nucleophilic alkylcopper(I) species from an alkene, which then reacts with an electrophilic indole. The phosphine ligand (e.g., DTBM-SEGPHOS vs. Ph-BPE) controls regioselectivity. | Alkenes (via hydrocupration) | nih.gov |
| Chiral Phosphoric Acids | Organocatalyst; acts as a Brønsted acid to activate electrophiles and as a conjugate base to orient the nucleophile, enabling enantioselective N-alkylation through a chiral transition state. | N-Acyliminium Ions, para-Aza-quinone Methides | mdpi.com |
Understanding C-2 Functionalization Mechanisms
Once this compound is formed, its C2 position becomes a prime target for further functionalization, a key strategy for building molecular complexity. The N1-hexyl group prevents complications from N-H reactivity, and the existing C2-methyl group can be either functionalized or replaced. However, direct functionalization of the C2-C-H bond is a more modern and atom-economical approach.
Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective 2-alkylation of N-H indoles, and the principles apply to N-alkylated indoles as well. nih.gov A notable mechanism involves the use of norbornene as a transient mediator. The reaction proceeds through a cascade C-H activation process where a palladacycle involving the indole nitrogen and the norbornene is formed as a key intermediate. nih.gov The rate-determining step is the oxidative addition of an alkyl bromide to this Pd(II) intermediate. Subsequent reductive elimination furnishes the C2-alkylated indole. nih.gov
Rhodium catalysis has also been employed for the site-selective C2-allylation of indoles using allylic acetates. rsc.orgresearchgate.net Mechanistically, this transformation is believed to involve the formation of a cyclometalated intermediate, which then undergoes β-acetoxy elimination to deliver the C2-functionalized product. researchgate.net Furthermore, iron-catalyzed C2-alkylation has been achieved using vinylarenes, proceeding via an imine-directed C–H activation mechanism involving oxidative addition of the C-H bond to the iron center. acs.org
| Catalytic System | Coupling Partner | Mechanistic Pathway | Ref. |
| Pd(II) / Norbornene | Alkyl Bromides | Norbornene-mediated cascade C-H activation; formation of an N-norbornene type palladacycle intermediate. | nih.gov |
| Rh(III) Complexes | Allylic Acetates | C-H activation followed by formation of a cyclometalated intermediate and subsequent β-acetoxy elimination. | rsc.orgresearchgate.net |
| Fe / N-heterocyclic carbene | Vinylarenes, Alkynes | Imine-directed C-H activation; involves oxidative addition of the C-H bond to Fe, insertion of the unsaturated partner, and C-C reductive elimination. | acs.org |
Intramolecular vs. Intermolecular Mechanistic Diversities
The concepts of intramolecularity and intermolecularity are central to understanding the synthesis and reactivity of indoles. These terms describe whether reacting functional groups are part of the same molecule or different molecules, respectively.
Intermolecular Reactions: The N-alkylation of 2-methylindole with 1-bromohexane (B126081) is a classic example of an intermolecular reaction, where two separate molecules come together to form a new bond. nih.gov Similarly, the C2-alkylation of this compound with an external electrophile is an intermolecular functionalization. nih.gov While synthetically versatile, intermolecular reactions can sometimes be lower-yielding than their intramolecular counterparts. wikipedia.org
Intramolecular Reactions: Intramolecular reactions, particularly cyclizations, are a cornerstone of indole synthesis. The Fischer indole synthesis, for instance, involves the acid-catalyzed intramolecular cyclization of a phenylhydrazone. youtube.com In the context of functionalization, gold-catalyzed reactions of alkyne-tethered indoles showcase mechanistic diversity. Depending on the substrate and catalyst, these reactions can proceed through different intramolecular cyclization modes (e.g., 6-exo-dig, 7-exo-dig, or 8-endo-dig) to create fused-ring systems. capes.gov.br Palladium-catalyzed intramolecular C-H amination is another powerful strategy where an appropriately positioned amine on a side chain cyclizes onto the aromatic ring to form indolines, which can be precursors to indoles. nih.gov These intramolecular variants are often more efficient due to favorable entropic factors. wikipedia.org
The mechanistic divergence is highlighted in palladium-catalyzed processes. Intermolecular cross-coupling reactions are used to functionalize the indole core, while intramolecular Heck reactions or C-H aminations are used to construct the heterocyclic ring itself from acyclic precursors. nih.govmdpi.com
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the complete structural assignment of 1-Hexyl-2-methyl-1H-indole. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous identification of each proton and carbon atom within the molecule.
High-Resolution 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)
¹H NMR Spectroscopy: The ¹H NMR spectrum provides the initial overview of the proton environments. Key signals include those from the aromatic protons on the indole (B1671886) ring, the methyl group protons at the 2-position, and the protons of the hexyl chain attached to the nitrogen atom. The chemical shifts (δ) and coupling constants (J) are crucial for preliminary assignments. For instance, the aromatic protons typically appear in the range of δ 6.6-7.6 ppm. researchgate.netresearchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments. The spectrum will show signals for the carbons of the indole ring, the methyl group, and the six carbons of the hexyl chain. Aromatic carbons generally resonate between δ 108 and 136 ppm. researchgate.net
COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton (¹H-¹H) coupling relationships within the molecule. sdsu.edu It is particularly useful for tracing the connectivity of protons within the hexyl chain and for identifying adjacent protons on the aromatic ring. researchgate.net Cross-peaks in the COSY spectrum indicate which protons are coupled to each other. sdsu.eduresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This allows for the direct assignment of a proton signal to its attached carbon atom, significantly simplifying the interpretation of both ¹H and ¹³C spectra. researchgate.netyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J). youtube.com This technique is invaluable for piecing together the entire molecular structure by connecting fragments identified by COSY and HSQC. For example, HMBC can show correlations from the N-hexyl protons to the carbons of the indole ring, confirming the point of attachment. researchgate.netsdsu.edu
Interactive Data Table: Predicted NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key COSY Correlations (Predicted) | Key HMBC Correlations (Predicted) |
| H3 | ~6.2 | - | H-C4, H-C7 | C2, C3a, C4, C7a |
| H4 | ~7.5 | ~120 | H-C5 | C3, C5, C6, C7a |
| H5 | ~7.0 | ~120 | H-C4, H-C6 | C3a, C4, C6, C7 |
| H6 | ~7.1 | ~121 | H-C5, H-C7 | C4, C5, C7, C7a |
| H7 | ~7.5 | ~110 | H-C6 | C3a, C5, C6 |
| N-CH₂ | ~4.0 (t) | ~45 | H-CH₂(β) | C2, C7a, C(β) |
| N-(CH₂)₄-CH₃ | 1.2-1.8 (m) | 22-31 | Adjacent CH₂ | Adjacent C |
| N-(CH₂)₅-CH₃ | ~0.8 (t) | ~14 | H-CH₂(ε) | C(δ), C(ε) |
| 2-CH₃ | ~2.4 (s) | ~13 | - | C2, C3, C3a |
Note: This is a predicted data table based on typical chemical shifts for similar indole derivatives. Actual experimental values may vary.
Application of Isotopic Labeling in Mechanistic NMR Studies
Isotopic labeling, where atoms like ¹³C or ¹⁵N are selectively incorporated into the molecule, is a powerful tool for elucidating reaction mechanisms and tracking metabolic pathways. nih.govnih.gov While specific studies on this compound using this technique are not widely reported, the methodology is broadly applicable to indole derivatives. nih.gov For instance, by synthesizing this compound with a ¹³C-labeled hexyl group, one could follow its metabolic fate in a biological system. Similarly, ¹⁵N labeling of the indole nitrogen would provide a sensitive probe for studying interactions with other molecules or enzymes. researchgate.netresearchgate.net These specific labeling patterns can simplify complex NMR spectra and highlight specific parts of the molecule, which is especially useful in larger systems or when studying intermolecular interactions. nih.govnih.gov
Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound. Under electron ionization (EI), the molecule will produce a molecular ion peak (M⁺) corresponding to its molecular weight. For this compound (C₁₅H₂₁N), the expected molecular weight is approximately 215.17 g/mol . The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for N-alkylindoles involve cleavage of the alkyl chain. For example, loss of a pentyl radical (C₅H₁₁) from the hexyl group would result in a significant fragment ion. Analysis of the fragmentation of related compounds like 2-methyl-1H-indole shows characteristic peaks that can help in identifying the core indole structure. nist.gov
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The IR spectrum will exhibit distinct absorption bands corresponding to the vibrations of specific bonds. Key expected absorptions include:
C-H stretching vibrations from the aromatic ring, the methyl group, and the alkyl chain, typically in the 2850-3100 cm⁻¹ region.
C=C stretching vibrations of the aromatic indole ring, usually found in the 1450-1600 cm⁻¹ range.
C-N stretching vibrations associated with the indole ring and the N-alkyl bond. The absence of an N-H stretching band (typically around 3400 cm⁻¹) confirms the substitution at the N1 position of the indole ring. nih.govmdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy provides insights into the electronic structure of this compound. The indole chromophore exhibits characteristic absorption bands in the ultraviolet region. Typically, indole and its derivatives show two main absorption bands. researchgate.netnist.gov For 2-methylindole (B41428), these bands are observed around 275-290 nm. researchgate.net These absorptions are due to π → π* electronic transitions within the conjugated aromatic system. The position and intensity of these bands can be influenced by the substituents on the indole ring. The N-hexyl group, being an alkyl group, is not expected to significantly alter the electronic transitions compared to the parent N-H indole, but it may cause minor shifts in the absorption maxima. researchdata.edu.auscience-softcon.de
X-ray Crystallography for Solid-State Molecular Architecture
Determination of Molecular Conformation and Stereochemistry
The conformation of this molecule is primarily determined by two key structural features: the planar indole ring and the flexible N-hexyl chain. The indole ring system itself is generally planar. However, the hexyl chain can adopt numerous conformations due to rotation around its carbon-carbon single bonds. The study of these conformations involves analyzing the energetics of different spatial arrangements to identify the most stable forms. lumenlearning.com
Conformational Analysis of the Hexyl Chain: The principles of conformational analysis, often exemplified by simple alkanes like n-butane, can be applied to the hexyl group. youtube.comkhanacademy.org The relative orientation of adjacent carbon atoms along the chain is described by Newman projections, leading to staggered and eclipsed conformations.
Staggered Conformations: These are energetically more favorable as they minimize repulsive forces between electron clouds of adjacent bonds. The anti conformation, where the carbon chain is fully extended, is typically the most stable, lowest-energy state. Gauche conformations, where parts of the chain are closer together, are slightly higher in energy. oregonstate.edu
Eclipsed Conformations: These are high-energy, unstable states where bonds on adjacent carbons are aligned, maximizing steric repulsion. These act as transitional barriers between staggered forms. khanacademy.orgoregonstate.edu
For the 1-hexyl group attached to the indole nitrogen, the lowest energy conformation is expected to be an extended chain, minimizing steric hindrance with the indole ring and within the chain itself.
Spectroscopic Methods for Conformation Determination: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular conformation in solution.
¹H NMR Spectroscopy: The chemical shifts and coupling constants of the protons on the hexyl chain are sensitive to their local electronic and spatial environment. For instance, protons on the methylene (B1212753) group adjacent to the indole nitrogen (N-CH₂) would exhibit a characteristic chemical shift. The coupling constants (³J) between protons on adjacent carbons in the hexyl chain can provide information about the dihedral angles and thus the preferred conformation. ipb.ptresearchgate.net
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can detect through-space interactions between protons that are close to each other (typically < 5 Å). This could reveal interactions between protons on the hexyl chain and protons on the aromatic indole ring, providing direct evidence for the chain's preferred orientation relative to the ring. ipb.pt
Table 1: Predicted Conformational Features of this compound
| Molecular Fragment | Predicted Conformation/Stereochemistry | Rationale |
| Indole Ring | Planar | The aromatic heterocyclic ring system inherently favors a flat structure. |
| N-Hexyl Chain | Predominantly extended (anti) conformation | Minimizes steric strain and intramolecular repulsive forces within the alkyl chain. |
| Overall Shape | The flexible hexyl chain likely orients away from the indole ring to reduce steric clash. | Energy minimization principles suggest a conformation that balances intramolecular forces. |
Analysis of Supramolecular Assembly and Non-Covalent Interactions
Supramolecular assembly refers to the organization of individual molecules into larger, ordered structures through non-covalent interactions. mdpi.com For this compound, which lacks strong hydrogen bond donors, the key interactions governing its assembly are van der Waals forces and π-π stacking.
π-Stacking Interactions: The electron-rich indole ring is capable of engaging in π-π stacking interactions, a crucial force in the packing of many aromatic molecules. nih.gov These interactions involve the face-to-face or offset stacking of the aromatic rings of adjacent molecules. nih.govrsc.org
Nature of the Interaction: In indole derivatives, stacking often occurs in a parallel-displaced or T-shaped arrangement rather than a perfectly eclipsed one to minimize electrostatic repulsion. The presence of the 2-methyl group can influence the geometry of this stacking. Studies on 3-methylindole (B30407) have shown that substituents significantly affect stacking stability and geometry. nih.govvscentrum.be
Evidence from Related Structures: In the crystal structures of related indole compounds, π-π stacking is a dominant feature, often leading to the formation of dimeric pairs or extended columns. researchgate.net For instance, in a similar heterocyclic system, slipped π–π stacking interactions with an inter-planar distance of approximately 3.55 Å have been observed. nih.gov It is highly probable that this compound molecules would assemble via similar offset π-stacking of their indole cores.
Interdigitation: The hexyl groups from neighboring molecules are likely to interact through van der Waals forces. Depending on the packing of the indole cores, these chains may align in parallel or interdigitate with each other to maximize space-filling and stabilizing contacts. rsc.org
Analogy to Similar Systems: In the crystal structure of a quinoline (B57606) derivative featuring two hexyl chains, the alkyl groups were found to adopt a "crossed" orientation as a consequence of the primary π-π stacking interactions, highlighting the interplay between different non-covalent forces. nih.gov
Hydrogen Bonding: The nitrogen atom of the N-substituted indole ring is not a hydrogen bond donor. It can, in principle, act as a very weak hydrogen bond acceptor, but this interaction is generally not significant in the absence of strong donors. The dominant intermolecular forces are therefore π-stacking and van der Waals interactions.
Table 2: Key Non-Covalent Interactions in this compound Assembly
| Interaction Type | Participating Fragments | Expected Role in Supramolecular Structure |
| π-π Stacking | Indole Ring ↔ Indole Ring | Primary interaction driving the association of aromatic cores, likely in an offset or slipped arrangement. |
| Van der Waals Forces | Hexyl Chain ↔ Hexyl Chain | Stabilization of the crystal lattice through interactions between the flexible alkyl chains. |
| C-H···π Interactions | Alkyl C-H bonds ↔ Indole Ring | Weaker interactions that contribute to the overall stability and specific orientation of the hexyl chain relative to the aromatic ring of an adjacent molecule. researchgate.net |
Polymorphism and Crystal Engineering Studies
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of the same compound can have different physical properties. Crystal engineering aims to understand and control the way molecules assemble in the solid state to design materials with desired properties. rsc.org
No specific polymorphs of this compound have been reported in the literature. However, the principles of crystal engineering allow for predictions about its potential solid-state behavior.
Factors Influencing Polymorphism: The final crystal structure adopted by a molecule like this compound is a delicate balance of the non-covalent interactions discussed previously.
Competition between Interactions: There is a balance between the π-π stacking of the indole rings and the van der Waals packing of the hexyl chains. Subtle changes in crystallization conditions (e.g., solvent, temperature, pressure) could tip this balance, potentially leading to different packing arrangements and thus different polymorphs.
Molecular Flexibility: The conformational flexibility of the hexyl chain introduces another variable. Different chain conformations could be "frozen" into the crystal lattice under different conditions, giving rise to conformational polymorphism.
Crystal Engineering Strategies: The study of polymorphism involves systematically crystallizing the compound under various conditions and analyzing the resulting solids using techniques like X-ray diffraction.
X-ray Diffraction (XRD): Single-crystal XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal. mdpi.com Powder XRD (PXRD) is used to identify different polymorphic forms by their unique diffraction patterns.
Computational Prediction: Computational methods can be used to predict the lattice energies of hypothetical crystal packings, helping to identify potentially stable polymorphs before they are found experimentally. researchgate.net
Given the combination of a rigid aromatic core and a flexible alkyl chain, it is plausible that this compound could exhibit polymorphism. The study of its crystal structures would provide valuable data on the interplay between π-stacking and aliphatic chain packing in this class of compounds.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a widely used quantum mechanical approach in which the electronic energy of a ground state system is determined entirely by its electron density. mdpi.com This method offers a balance between computational cost and accuracy, making it a cornerstone for studying the electronic and structural characteristics of organic molecules. mdpi.comnih.gov Methods like the B3LYP hybrid functional are commonly employed for geometry optimization and property calculation of indole (B1671886) derivatives. researchgate.net
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, governing the molecule's electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability and reactivity. A smaller energy gap generally implies higher reactivity because less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For 1-Hexyl-2-methyl-1H-indole, DFT calculations can precisely determine the energies of these orbitals. The indole ring is the primary site of electronic activity, with the HOMO typically distributed over the pyrrole (B145914) moiety, making it susceptible to electrophilic attack.
Analysis of the charge distribution, often calculated using methods like Natural Bond Orbital (NBO) or ChelpG, reveals the partial charges on each atom. nih.gov This information identifies the most electron-rich (nucleophilic) and electron-poor (electrophilic) centers within the molecule, providing further insight into its reactive behavior.
| Parameter | Description | Illustrative Value for this compound* |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -5.65 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -0.20 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ELUMO - EHOMO). | 5.45 eV |
| Note: These values are illustrative, based on typical DFT calculations for similar indole derivatives, and serve to exemplify the output of FMO analysis. |
Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation.
NMR Chemical Shifts: DFT calculations can predict the 1H and 13C NMR chemical shifts. mdpi.com The local magnetic environment of each nucleus, which determines its chemical shift, is influenced by the molecule's electronic structure. libretexts.org By calculating the magnetic shielding tensors, theoretical chemical shifts can be obtained. For this compound, distinct chemical shifts are expected for the aromatic protons of the indole ring, the N-hexyl chain protons, and the C2-methyl group protons. nih.govmdpi.com
| Proton Type | General Predicted 1H Chemical Shift (δ) Range (ppm)* |
| Indole NH | ~7.5 - 8.5 |
| Aromatic CH (Indole Ring) | ~6.5 - 7.6 |
| N-CH2 (Hexyl) | ~4.1 - 4.3 |
| Alkyl CH2 (Hexyl Chain) | ~1.2 - 1.8 |
| C2-CH3 (Methyl) | ~2.4 - 2.7 |
| Terminal CH3 (Hexyl) | ~0.8 - 0.9 |
| Note: These are approximate ranges based on typical values for N-alkylated indole derivatives and serve as a predictive guide. libretexts.orgnih.gov |
UV-Vis Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition with the highest probability corresponds to the maximum absorption wavelength (λmax). acs.org Indole and its derivatives typically exhibit strong absorption in the ultraviolet region. acs.org The calculations can also show how the absorption spectrum might shift in different solvents. researchgate.net
DFT is a powerful tool for investigating reaction mechanisms. mdpi.com By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the geometries and energies of all stationary points, including reactants, intermediates, products, and, crucially, transition states (TS). nih.gov
The activation energy (ΔG‡) of a reaction, which is the energy difference between the reactants and the transition state, determines the reaction rate. mdpi.com For a molecule like this compound, DFT could be used to model reactions such as electrophilic aromatic substitution on the indole ring. The calculations would reveal the preferred position of attack (e.g., C3 position) by comparing the activation energies of different possible pathways, thus explaining the observed regioselectivity. acs.org
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that shows how the positions and velocities of atoms change over time.
For this compound, MD simulations are particularly useful for analyzing the conformational flexibility of the hexyl chain. nih.gov The long alkyl chain can adopt numerous conformations, and MD can explore this conformational space to identify the most stable or populated shapes. Furthermore, MD simulations can model intermolecular interactions, such as how multiple molecules of this compound might pack together in a liquid or solid state, or how the molecule could interact with a biological target like a protein receptor. mdpi.com
Quantum Chemical Descriptors for Reactivity and Selectivity Prediction (e.g., Electrophilicity Index, Global Hardness)
From the HOMO and LUMO energies obtained through DFT, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. nih.gov These descriptors provide a numerical scale for properties that are conceptually understood in chemistry.
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential (μ) and chemical hardness (η). A higher electrophilicity index indicates a stronger electrophile. nih.gov
These global reactivity descriptors help in comparing the reactivity of different molecules and predicting their chemical behavior without explicitly modeling a full reaction. nih.gov
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | "Escaping tendency" of electrons. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Global electrophilic nature of the molecule. |
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. nih.gov In QSPR, various molecular descriptors (calculated from the 2D or 3D structure) are used as independent variables to predict a specific property of interest.
For a series of indole derivatives including this compound, a QSPR model could be developed to predict properties like boiling point, solubility, or even a specific biological activity like tyrosinase inhibition. nih.gov The model is built by correlating the calculated descriptors of many known molecules with their experimentally measured properties. Once a statistically valid model is established, it can be used to predict the properties of new, unsynthesized compounds, thereby guiding experimental efforts toward molecules with desired characteristics. nih.gov
Applications in Advanced Materials Science and Organic Optoelectronics
Indole (B1671886) Derivatives as Electron-Donor Units in Conjugated Systems
The electron-donating nature of the indole scaffold is a key feature exploited in the development of advanced materials. This property is particularly pronounced in N-alkyl indoles, where the alkyl group enhances the electron-donating ability of the nitrogen atom.
Design and Synthesis of Push-Pull Chromophores
Application in Dye-Sensitized Solar Cells (DSSCs)
Organic dyes are central to the performance of dye-sensitized solar cells (DSSCs). The design of these dyes often incorporates a donor-π-acceptor (D-π-A) structure to facilitate efficient charge separation and injection into the semiconductor electrode. Indole derivatives have been investigated as the electron-donor part of these dyes. The introduction of an alkyl chain, such as the hexyl group in 1-Hexyl-2-methyl-1H-indole, can improve the solubility of the dye and potentially influence the molecular packing on the semiconductor surface, which are important factors for cell efficiency. Although direct application of this compound in DSSCs is not documented, the foundational properties of N-alkyl indoles make them promising candidates for this technology.
Role of N-Alkyl Indoles in Polymer and Composite Material Development
N-alkyl indoles are valuable precursors in the synthesis of functional polymers and composite materials. The indole nitrogen can be readily alkylated, allowing for the incorporation of various functional groups and the polymerization of indole-containing monomers. This versatility enables the creation of polymers with tailored properties for applications in electronics, sensing, and energy storage. The hexyl group in this compound could impart greater solubility and processability to such polymers.
Engineering of Optoelectronic Properties via Indole Scaffold Modification
The modification of the indole scaffold is a powerful strategy for tuning the optoelectronic properties of materials. Changes to the substituents on the indole ring can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the absorption and emission characteristics of the resulting material. For a compound like this compound, further functionalization at other positions of the indole ring could lead to materials with specific, engineered optoelectronic behaviors for use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Functional Materials with Tunable Electronic and Optical Characteristics
The ability to create functional materials with tunable electronic and optical properties is a cornerstone of modern materials science. Indole derivatives, due to the versatility of their synthesis and the responsiveness of their electronic structure to chemical modification, are prime candidates for this purpose. By systematically altering the structure of compounds like this compound, it is theoretically possible to develop a library of materials with a wide range of absorption and emission wavelengths, as well as varying charge transport properties, suitable for a diverse array of optoelectronic applications.
Future Research Directions and Emerging Methodologies
Advancements in Sustainable and Efficient Synthesis
The synthesis of indole (B1671886) derivatives is continually being refined to improve efficiency, reduce environmental impact, and enhance the diversity of accessible structures.
The development of novel catalytic systems is at the forefront of modern organic synthesis, aiming to provide milder, more selective, and higher-yielding routes to complex molecules like 1-hexyl-2-methyl-1H-indole. Traditional methods for indole synthesis often require harsh conditions and can suffer from poor regioselectivity. researchgate.net Recent research has focused on the use of transition metals such as palladium, copper, rhodium, and cobalt to catalyze indole formations with greater control and efficiency. mdpi.comrsc.orgmdpi.com
Palladium-based catalysts, for instance, have proven effective in the reductive cyclization of o-nitrostyrenes and in cross-coupling reactions to construct the indole nucleus. rsc.orgorganic-chemistry.org Copper-catalyzed reactions are also gaining prominence for their ability to facilitate N-alkylation and N-arylation of the indole ring under milder conditions. rsc.org These advancements are crucial for the synthesis of specifically substituted indoles, where precise control over the placement of functional groups is paramount.
Future research will likely focus on the development of earth-abundant and non-toxic metal catalysts, as well as organocatalysts, to further enhance the sustainability of indole synthesis. The goal is to create catalytic systems that can construct the this compound scaffold from simple, readily available starting materials in a single, atom-economical step.
Table 1: Examples of Catalytic Systems in Indole Synthesis
| Catalyst System | Reaction Type | Advantages |
|---|---|---|
| Palladium(II) acetate/Ligand | Oxidative C-H alkenylation | High regioselectivity, mild conditions. rsc.org |
| Copper(I) iodide/L-proline | Coupling and cyclization | Good to excellent yields, use of a green co-catalyst. organic-chemistry.org |
| Rhodium(III) complexes | C-H activation/annulation | High efficiency, broad substrate scope. rsc.org |
Continuous flow chemistry is emerging as a powerful technology for the synthesis of organic compounds, including indoles. mdpi.comnih.gov This approach offers several advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scaling. ucsb.edu The synthesis of indoles often involves highly reactive intermediates or exothermic reactions, making flow chemistry an attractive option for improving process safety and control. ucsb.edu
The Fischer indole synthesis, a classic method for preparing indoles, has been successfully adapted to continuous flow systems, demonstrating significant reductions in reaction times and increases in productivity. mdpi.com For a compound like this compound, a continuous flow process could be designed to introduce the hexyl and methyl groups in a sequential and controlled manner, potentially leading to higher purity and yield.
Automation, coupled with continuous flow technology, will enable the rapid optimization of reaction conditions and the creation of libraries of indole derivatives for screening purposes. This will accelerate the discovery of new indole-based compounds with desirable properties.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis by providing powerful tools for reaction prediction and design. nih.govchemcopilot.com These technologies can analyze vast datasets of chemical reactions to identify patterns and predict the outcomes of new transformations with increasing accuracy. chemcopilot.comappliedclinicaltrialsonline.com
For the synthesis of this compound, AI algorithms could be employed to:
Predict the optimal reaction conditions: By learning from existing data, ML models can suggest the best catalyst, solvent, temperature, and reaction time to maximize the yield and selectivity of the desired product. nih.gov
Design novel synthetic routes: Retrosynthesis programs powered by AI can propose new and potentially more efficient pathways to complex target molecules.
Identify potential side products: Forward-reaction prediction tools can help chemists anticipate and mitigate the formation of unwanted byproducts. nih.gov
Researchers have already demonstrated the use of ML to predict reaction selectivity and rates, which are critical factors in the synthesis of fine chemicals. eurekalert.org As these models become more sophisticated, they will serve as invaluable assistants to chemists in the design and execution of complex synthetic strategies.
In-Depth Multi-Scale Modeling for Comprehensive Understanding of Indole Reactivity
A deeper understanding of the fundamental principles governing the reactivity of the indole nucleus is essential for the rational design of new synthetic methods. Multi-scale modeling is a computational approach that allows researchers to study chemical processes across different length and time scales, from the behavior of individual electrons to the bulk properties of a reaction mixture. researchgate.net
For the indole scaffold, multi-scale modeling can provide insights into:
Reaction mechanisms: By simulating the energy profiles of different reaction pathways, chemists can gain a detailed understanding of how a reaction proceeds and what factors control its outcome. rsc.org
Regioselectivity: Computational models can explain why certain positions on the indole ring are more reactive than others, enabling the development of strategies to control the site of functionalization. rsc.org
Catalyst design: Modeling can be used to design new catalysts with enhanced activity and selectivity for specific transformations.
By combining theoretical calculations with experimental observations, a more complete picture of indole reactivity can be obtained. This knowledge will be instrumental in developing more predictable and efficient methods for the synthesis of compounds like this compound.
Exploration of Indole Derivatives in Novel Material Applications
The unique electronic and photophysical properties of the indole ring make it an attractive building block for the development of new functional materials. openmedicinalchemistryjournal.comresearchgate.net The substituent groups on the indole core, such as the hexyl and methyl groups in this compound, can be tailored to fine-tune the material's properties, such as solubility, processability, and intermolecular interactions.
Future research in this area will likely explore the use of indole derivatives in a variety of applications, including:
Organic electronics: Indole-containing polymers and small molecules have shown promise for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Sensors: The indole ring can be functionalized with specific recognition elements to create chemosensors for the detection of ions, small molecules, or biomolecules.
Bio-based polymers: The incorporation of indole moieties into polymer backbones can lead to new materials with enhanced thermal stability, biodegradability, or unique optical properties. dergipark.org.tr
The synthesis and characterization of a wide range of indole derivatives will be crucial for unlocking their full potential in the field of materials science.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Palladium(II) acetate |
| Copper(I) iodide |
| L-proline |
| Rhodium(III) complexes |
| Cobalt(III) complexes |
Q & A
Q. What frameworks ensure methodological rigor in publishing synthetic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
